

Sonolisib versus Copanlisib Idelalisib Alpelisib

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Compound Focus: Sonolisib

CAS No.: 502632-66-8

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PI3K Inhibitors at a Glance

Inhibitor	Primary Target(s)	Key IC50 Values (nM) [1] [2]	Clinical Status / Key Indications	Notable Features & Administration
Sonolisib (PX-866)	Pan-Class I PI3K [1] [3]	PI3Kα : 0.1 [1]	Investigational [3]	Irreversible inhibitor [4]. Known to have a short half-life [3].

| **Copanlisib (BAY 80-6946)** | Pan-Class I (α/δ preferential) [2] [5] | **PI3K α** : 0.5 [2] [1] **PI3K δ** : 0.7 [2] | Approved: Follicular Lymphoma (FL) [2] | Potent against α and δ isoforms [2]. **Intravenous** administration [2]. | **Idelalisib (CAL-101)** | PI3K δ (isoform-specific) [4] [2] | **PI3K δ** : 2.5 [2] | Approved: CLL, SLL, FL [4] [5] | First-in-class δ inhibitor for hematologic cancers [5]. **Oral** administration [2]. | **Alpelisib (BYL719)** | PI3K α (isoform-specific) [4] [1] | **PI3K α** : 4.6 [4] [1] | Approved: HR+/HER2- PIK3CA-mutant breast cancer [6] [1] | First α -specific inhibitor approved for a solid tumor [1]. **Oral** administration [6]. |

Experimental Data and Preclinical Insights

Supporting experimental data reveals how these inhibitors are evaluated and their relative effectiveness in different models.

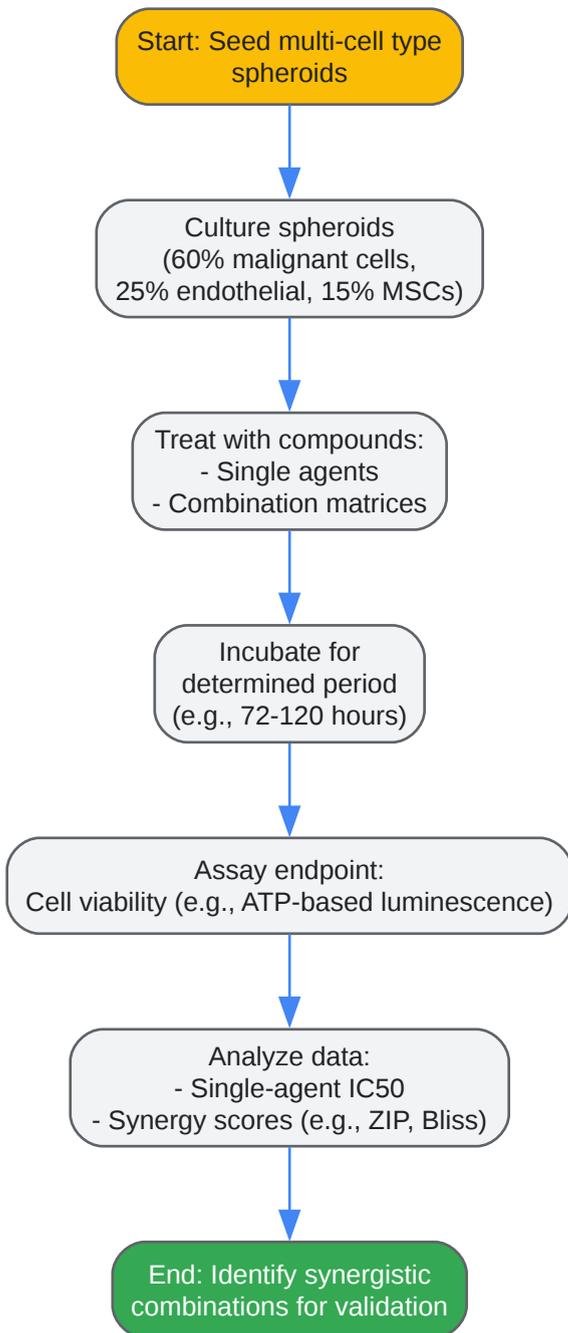
- **In Vitro Potency and Specificity:** The **IC50 values** (half-maximal inhibitory concentration) against purified PI3K isoforms, as shown in the table above, are a fundamental measure of a compound's intrinsic potency and selectivity [2] [1]. For example, Copanlisib's low nM IC50 against both PI3K α and PI3K δ underscores its dual potency [2].
- **Cell-Based Assays and Combination Screens:** A 2025 study used **multi-cell type tumor spheroids** (composed of malignant, endothelial, and mesenchymal stem cells) to screen PI3K inhibitors alone and in combination with other targeted agents [7]. This model aims to better mimic the tumor microenvironment. Key findings included:
 - Additive or synergistic effects were observed when **Alpelisib or Copanlisib** were combined with inhibitors of the RAS/MEK/ERK pathway (e.g., Selumetinib) [7].
 - Combinations of these PI3K inhibitors with **KRAS-specific inhibitors** (e.g., Sotorasib) showed selective activity only in cell lines harboring the corresponding KRAS mutation [7].
- **In Vivo Efficacy in Preclinical Models:**
 - A 2020 study on **Merkel cell carcinoma (MCC)** compared five PI3K inhibitors. **Copanlisib** demonstrated the most potent antitumor effects, significantly inhibiting cell proliferation, survival, and tumor growth in both cell line-derived and patient-derived xenograft mouse models [5].
 - A 2024 study identified **senolytic** properties (ability to kill senescent cells) for Pan-PI3K inhibitors. **Sonolisib (PX-866)** and **Copanlisib** efficiently eliminated senescent tumor cells. The study also found that simultaneous inhibition of both **PI3K α (with Alpelisib) and PI3K δ (with Idelalisib)** was required to induce this effect, whereas either inhibitor alone was insufficient [3].

Common Experimental Protocols

The following workflows are central to generating the data discussed in the comparison guides.

Tumor Spheroid Viability and Combination Screening

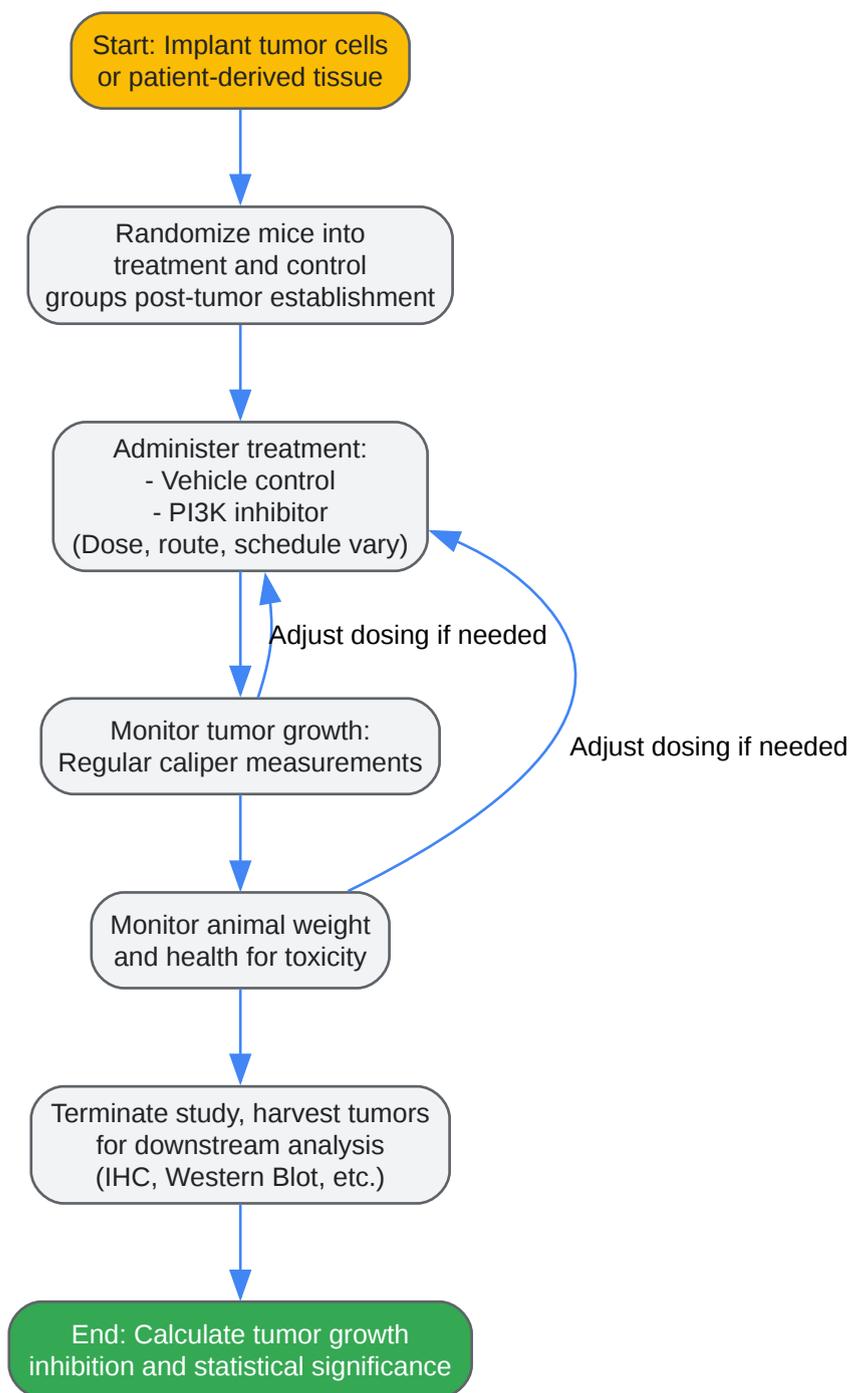
This protocol is used for high-throughput screening of drug efficacy and synergy in a 3D model [7].



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In Vivo Efficacy Testing in Xenograft Models

This established protocol evaluates the antitumor potential of inhibitors in a live organism [5].



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Key Differentiating Factors for Researchers

- **Isoform Selectivity is Central to Application:** The choice of inhibitor is primarily dictated by the target. **Idelalisib's** δ -selectivity confines its use largely to hematologic cancers where this isoform is

key, while **Alpelisib's** α -selectivity makes it suitable for PIK3CA-mutant solid tumors [4] [6] [1].

- **Consider Combination Strategies:** Preclinical data strongly suggests that **vertical inhibition** of the PI3K/AKT/mTOR pathway or **horizontal combination** with RAS/MEK pathway inhibitors can enhance efficacy, providing clear rationale for combination therapy design [7].
- **Administration Route Impacts Toxicity Profile:** **Copanlisib's** intermittent intravenous dosing is associated with fewer gastrointestinal toxicities compared to the continuous oral dosing of **Idelalisib**, an important consideration for clinical management [2].

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